molecular formula C11H7NO5 B078095 5-(3-nitrophenyl)furan-2-carboxylic Acid CAS No. 13130-13-7

5-(3-nitrophenyl)furan-2-carboxylic Acid

Cat. No. B078095
CAS RN: 13130-13-7
M. Wt: 233.18 g/mol
InChI Key: XWQLGLUTQIKSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-nitrophenyl)furan-2-carboxylic Acid is a compound that has gained attention due to its potential applications in various fields, including pharmacology and material science.

Synthesis Analysis

  • The synthesis of related compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, involves steps like preparation and analysis using 1H-NMR, 13C-NMR, HRMS, and SC-XRD (Mori et al., 2022).
  • Another similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, was prepared and analyzed similarly, providing insights into the synthesis process of these types of compounds (Mori et al., 2022).

Molecular Structure Analysis

  • The molecular and solid-state structure of related furan compounds has been investigated using X-ray powder diffraction and density functional theory (DFT) (Rahmani et al., 2017).

Chemical Reactions and Properties

  • The Diels−Alder Reaction of 2-Amino-Substituted Furans, including similar compounds, shows high regioselectivity, indicating specific chemical reactivity patterns of these furan derivatives (Padwa et al., 1997).

Physical Properties Analysis

  • Studies on solutions of 5-(nitrophenyl)-furan-2-carboxylic acids in different solvents like ethyl acetate and propan-2-ol have revealed insights into their solubility, enthalpy, and entropy of dissolution (Sobechko et al., 2021; Horak et al., 2023).

Chemical Properties Analysis

  • The enzymatic oxidation of related furan derivatives like 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid highlights the chemical reactivity and potential for bioconversion of such compounds (Dijkman et al., 2014).

Scientific Research Applications

  • Antimycobacterial Agents and Iron Homeostasis Interference : Some derivatives of 5-phenyl-furan-2-carboxylic acids, closely related to 5-(3-nitrophenyl)furan-2-carboxylic Acid, have shown promise as antimycobacterial agents, particularly in disrupting iron homeostasis in mycobacteria (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).

  • Solubility and Thermodynamic Properties : The solubility and thermodynamic properties of 5-(3-nitrophenyl)furan-2-carboxylic Acid in solvents like ethyl acetate have been studied, providing insights into its behavior in various conditions, which is crucial for pharmaceutical and material science applications (Sobechko, Gorak, Dibrivnyi, Klachko, & Kostyuk, 2021).

  • Antitubercular Activity : Another study focused on the structural analysis and preparation of 5-(4-nitrophenyl)furan-2-carboxylic Acid, a compound with potential antitubercular activity (Mori, Tresoldi, Villa, Cazzaniga, Bellinzoni, & Meneghetti, 2022).

  • Synthesis Methods : Research has also been conducted on the synthesis methods for derivatives of 5-aryl-furan-2-carboxylic acids, which includes compounds similar to 5-(3-nitrophenyl)furan-2-carboxylic Acid. This research provides new methods for producing these compounds, which can be crucial for developing new drugs or materials (Subrahmanya & Holla, 2003).

  • Antimicrobial Activities : A study on di- and triorganotin(IV) carboxylates derived from a similar compound, 5-(2-nitrophenyl)furan-2-carboxylic acid, demonstrates significant antimicrobial activities, indicating the potential of 5-(3-nitrophenyl)furan-2-carboxylic Acid derivatives in this area (Dias, Lima, Takahashi, & Ardisson, 2015).

properties

IUPAC Name

5-(3-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQLGLUTQIKSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354591
Record name 5-(3-nitrophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3-nitrophenyl)furan-2-carboxylic Acid

CAS RN

13130-13-7
Record name 5-(3-nitrophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Nitrophenyl)-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-nitrophenyl)furan-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-(3-nitrophenyl)furan-2-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
5-(3-nitrophenyl)furan-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
5-(3-nitrophenyl)furan-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
5-(3-nitrophenyl)furan-2-carboxylic Acid
Reactant of Route 6
5-(3-nitrophenyl)furan-2-carboxylic Acid

Citations

For This Compound
6
Citations
Ambika, PP Singh - Catalysis Letters, 2022 - Springer
An efficient method for the carbon–carbon bond formation at C-5 position of 2-substituted furans to provide a range of π-diverse 5-aryl-2-substituted furan derivatives in 58–80% yield …
Number of citations: 2 link.springer.com
S Lee, KY Yi, SK Hwang, BH Lee, S Yoo… - Journal of medicinal …, 2005 - ACS Publications
A series of (5-arylfuran-2-ylcarbonyl)guanidines was synthesized and evaluated for the NHE-1 inhibitory activity and cardiprotective efficacy against ischemia-reperfusion injury. Starting …
Number of citations: 53 pubs.acs.org
N Laidaoui, J Roger, A Miloudi, D El Abed, H Doucet - 2011 - Wiley Online Library
The palladium‐catalyzed direct arylation of furan, thiophene, pyrrole, or pyrazole derivatives bearing CONHR substituents on C2, C3, or C5 with aryl bromides was studied. The use of …
IS Fedorovich, NI Ganushchak, VV Karpyak… - Russian Journal of …, 2007 - Springer
Interaction of 5-arylfurfurals or arylaldehydes with secondary amines (monosubstituted piperazines, morpholine, piperidine) and sulfur under conditions of Wilgerodt-Kindler reaction …
Number of citations: 11 link.springer.com
M Mori, G Stelitano, A Gelain, E Pini… - Journal of Medicinal …, 2020 - ACS Publications
The Mg 2+ -dependent Mycobacterium tuberculosis salicylate synthase (MbtI) is a key enzyme involved in the biosynthesis of siderophores. Because iron is essential for the survival …
Number of citations: 21 pubs.acs.org
MC Pismataro - 2019 - air.unimi.it
The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ion channel, characterized by both ionotropic and metabotropic activation modes. The channel-dependent …
Number of citations: 0 air.unimi.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.